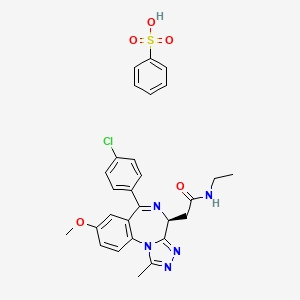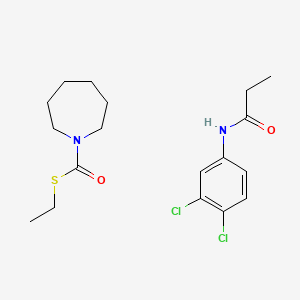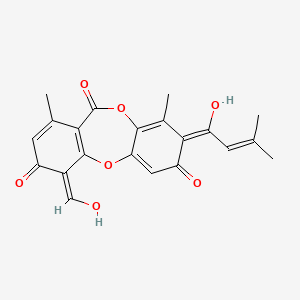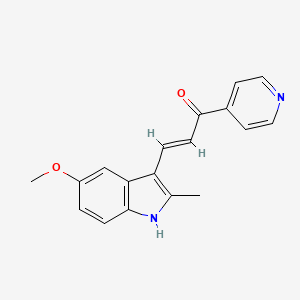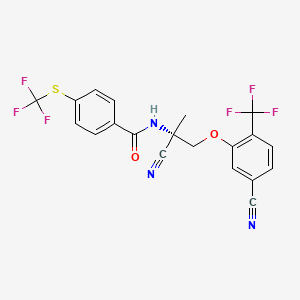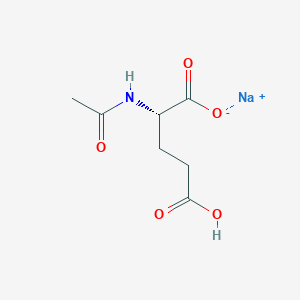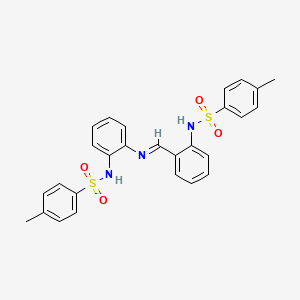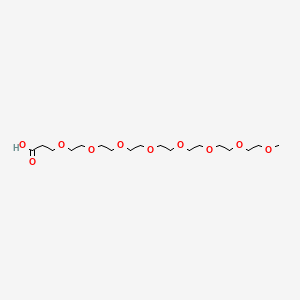
m-PEG8-酸
描述
m-PEG8-acid: is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media . The molecular formula of m-PEG8-acid is C18H36O10, and it has a molecular weight of 412.5 .
科学研究应用
m-PEG8-acid has numerous applications in scientific research, including:
作用机制
Target of Action
The primary target of m-PEG8-acid are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.
Mode of Action
m-PEG8-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG8-acid to bind to its target and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in m-peg8-acid increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The formation of a stable amide bond between m-PEG8-acid and primary amine groups can alter the function of the target protein, leading to changes at the molecular and cellular levels . The exact effects would depend on the specific protein targeted and the context in which the reaction occurs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of m-PEG8-acid. For instance, the presence of activators such as EDC or HATU is necessary for m-PEG8-acid to react with primary amine groups . Additionally, the solubility of m-PEG8-acid in aqueous media suggests that it may be more effective in such environments .
生化分析
Biochemical Properties
m-PEG8-acid plays a significant role in biochemical reactions due to its ability to form a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU . The hydrophilic PEG spacer in m-PEG8-acid increases its solubility in aqueous media , making it a valuable tool in various biochemical applications.
Molecular Mechanism
The molecular mechanism of m-PEG8-acid primarily involves its interaction with primary amine groups. The terminal carboxylic acid of m-PEG8-acid can react with these amine groups to form a stable amide bond . This reaction, facilitated by activators like EDC or HATU, allows m-PEG8-acid to bind to various biomolecules and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Given its chemical structure and properties, m-PEG8-acid is likely to exhibit stability over time, making it suitable for long-term biochemical studies .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amine groups , m-PEG8-acid may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of m-PEG8-acid within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property may facilitate the transport of m-PEG8-acid across cell membranes and its distribution within various cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: m-PEG8-acid is synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid group can be introduced by reacting polyethylene glycol with succinic anhydride or other carboxylic acid anhydrides under basic conditions . The reaction typically involves the use of catalysts such as 4-dimethylaminopyridine (DMAP) and solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, m-PEG8-acid is produced by polymerizing ethylene oxide with a carboxylic acid initiator. The process involves the use of alkaline catalysts such as sodium hydroxide or potassium hydroxide to control the polymerization and achieve the desired molecular weight . The resulting product is purified through techniques like precipitation, filtration, and drying to obtain high-purity m-PEG8-acid .
化学反应分析
Types of Reactions: m-PEG8-acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid to form esters.
Common Reagents and Conditions:
Amide Bond Formation: EDC, HATU, DMAP, DCM, DMF.
Esterification: Sulfuric acid, p-toluenesulfonic acid, alcohols.
Major Products Formed:
Amide Bond Formation: Amide derivatives of m-PEG8-acid.
Esterification: Ester derivatives of m-PEG8-acid.
相似化合物的比较
m-PEG4-acid: A shorter PEG linker with similar properties but lower molecular weight.
m-PEG12-acid: A longer PEG linker with higher molecular weight and increased solubility.
Uniqueness of m-PEG8-acid: m-PEG8-acid offers a balance between molecular weight and solubility, making it suitable for a wide range of applications. Its hydrophilic nature and ability to form stable covalent bonds with various functional groups make it a versatile compound in chemical and biological research .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUSQXBQANBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


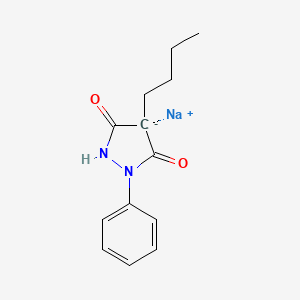
![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
